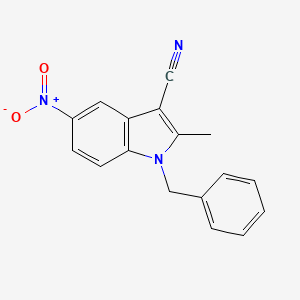
4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine is a synthetic compound that belongs to the class of piperidine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.
作用機序
The mechanism of action of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine is primarily mediated through its interaction with dopamine receptors in the brain. This compound acts as a partial agonist of dopamine receptors, which results in the modulation of dopamine signaling pathways. The precise mechanism of action of this compound is still under investigation, and further research is needed to fully understand its pharmacological effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine are complex and varied, depending on the specific biological system and experimental conditions. In general, this compound has been shown to modulate dopamine signaling pathways, which can lead to changes in neurotransmitter release, synaptic plasticity, and behavioral responses. Moreover, this compound has also been shown to have effects on other neurotransmitter systems, including glutamate and GABA, which may contribute to its overall pharmacological effects.
実験室実験の利点と制限
One of the main advantages of using 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine in laboratory experiments is its high potency and selectivity for dopamine receptors. This compound has been shown to have high affinity for dopamine receptors, which makes it a useful tool for studying the function of these receptors in the brain. However, one of the limitations of using this compound is its potential for off-target effects, particularly at high concentrations. Moreover, the precise pharmacokinetic properties of this compound are still not well understood, which may limit its usefulness in certain experimental settings.
将来の方向性
There are several future directions for research on 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine. One area of interest is the development of new drugs based on this compound, with improved pharmacokinetic properties and reduced off-target effects. Moreover, further research is needed to fully understand the mechanism of action of this compound, particularly in relation to its effects on other neurotransmitter systems. Additionally, this compound may have potential applications in the treatment of other neurological disorders, beyond those currently being investigated. Overall, 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine represents a promising area of research with potential applications in various fields of science.
合成法
The synthesis of 4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine involves a multi-step process that includes the reaction of 2-chloro-6-fluorobenzoyl chloride with piperidine, followed by the addition of benzyl bromide. The resulting product is then purified using column chromatography to obtain the final compound. This synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
4-benzyl-1-(2-chloro-6-fluorobenzoyl)piperidine has been extensively studied for its potential applications in various fields of research. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. In neuroscience, this compound has been used as a tool to study the function of dopamine receptors in the brain. Moreover, this compound has also been studied for its potential applications in drug development, particularly in the design of new drugs with improved pharmacokinetic properties.
特性
IUPAC Name |
(4-benzylpiperidin-1-yl)-(2-chloro-6-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClFNO/c20-16-7-4-8-17(21)18(16)19(23)22-11-9-15(10-12-22)13-14-5-2-1-3-6-14/h1-8,15H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWYVRVHKIGOKOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{4-[(4-methyl-1-piperazinyl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-2-furamide](/img/structure/B5104344.png)
![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5104356.png)
![(3S*,4S*)-1-(4-methoxybenzoyl)-4-[methyl(2-pyrazinylmethyl)amino]-3-pyrrolidinol](/img/structure/B5104360.png)

![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)

![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)

![3-benzyl-2-hydrazino-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5104411.png)

![6-(6-chloro-1,3-benzodioxol-5-yl)-3-(propylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5104433.png)